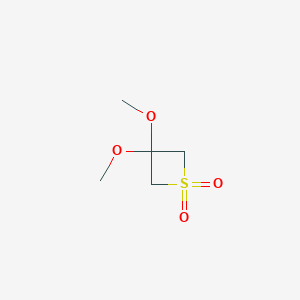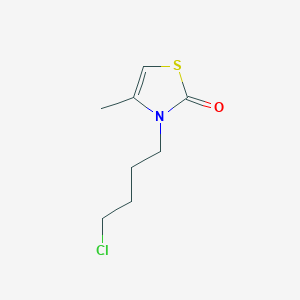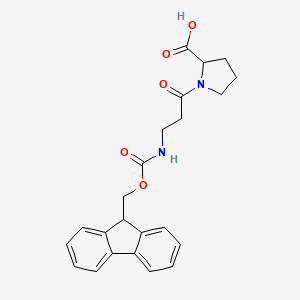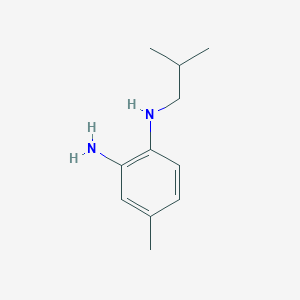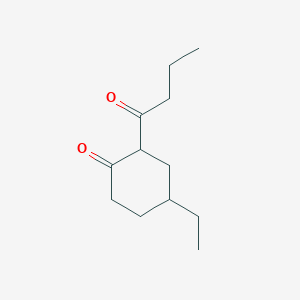
2-Butyryl-4-ethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyryl-4-ethylcyclohexan-1-one: is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is a substituted cyclohexanone derivative, characterized by the presence of a butyryl group at the second position and an ethyl group at the fourth position on the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyryl-4-ethylcyclohexan-1-one can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of 4-ethylcyclohexanone with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Butyryl-4-ethylcyclohexan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyryl or ethyl groups are replaced by other functional groups. Reagents such as halogens or alkylating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanones or cyclohexanes.
Applications De Recherche Scientifique
Chemistry: 2-Butyryl-4-ethylcyclohexan-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. These compounds may exhibit activity against certain enzymes or receptors, making them candidates for drug development.
Industry: The compound is used in the production of fragrances and flavors due to its unique chemical structure. It can also serve as a precursor in the synthesis of polymers and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Butyryl-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity .
Comparaison Avec Des Composés Similaires
- 2-Acetyl-4-ethylcyclohexan-1-one
- 2-Propionyl-4-ethylcyclohexan-1-one
- 2-Butyryl-4-methylcyclohexan-1-one
Comparison: 2-Butyryl-4-ethylcyclohexan-1-one is unique due to the specific positioning of the butyryl and ethyl groups on the cyclohexane ring. This configuration imparts distinct chemical and physical properties, such as boiling point, solubility, and reactivity, compared to its analogs. The presence of the butyryl group at the second position and the ethyl group at the fourth position influences the compound’s steric and electronic characteristics, making it a valuable intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-butanoyl-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-11(13)10-8-9(4-2)6-7-12(10)14/h9-10H,3-8H2,1-2H3 |
Clé InChI |
QSWURCLHZPKNOK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1CC(CCC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
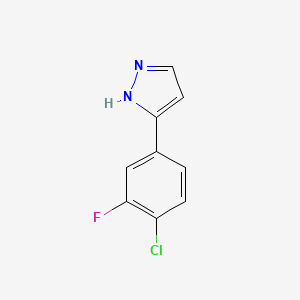
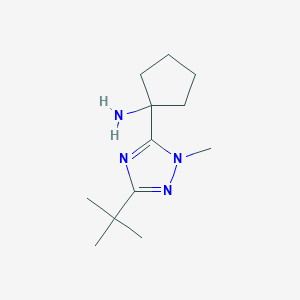
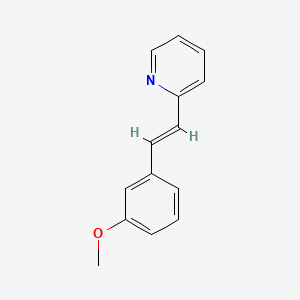
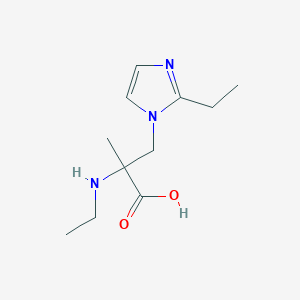
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)
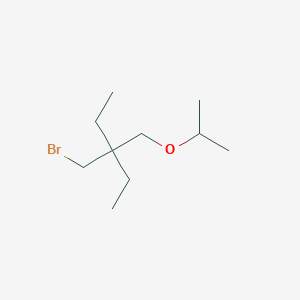

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
